molecular formula C96H157N23O23 B10838777 (Sar)WTLNSAGYLLGPKK(Lys-octanoyl)K

(Sar)WTLNSAGYLLGPKK(Lys-octanoyl)K

Cat. No.: B10838777
M. Wt: 2001.4 g/mol
InChI Key: XODIEYZRWNAUJL-MBNUXEJASA-N
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Description

The compound (Sar)WTLNSAGYLLGPKK(Lys-octanoyl)K is a synthetic peptide derivative It is characterized by the presence of a sarcosine (Sar) residue at the N-terminus and an octanoyl group attached to the lysine (Lys) residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Sar)WTLNSAGYLLGPKK(Lys-octanoyl)K typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection Steps: Protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

    Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high throughput and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(Sar)WTLNSAGYLLGPKK(Lys-octanoyl)K: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized at specific residues, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

(Sar)WTLNSAGYLLGPKK(Lys-octanoyl)K: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Biological Research: Used as a tool to study protein-protein interactions and signal transduction pathways.

    Industrial Applications: Employed in the development of biosensors and diagnostic assays.

Mechanism of Action

The mechanism of action of (Sar)WTLNSAGYLLGPKK(Lys-octanoyl)K involves its interaction with specific molecular targets, such as receptors or enzymes. The octanoyl group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The peptide sequence itself can mimic or inhibit natural ligands, modulating biological pathways.

Comparison with Similar Compounds

(Sar)WTLNSAGYLLGPKK(Lys-octanoyl)K: can be compared with other similar compounds, such as:

These compounds differ primarily in the length of the fatty acid chain attached to the lysine residue. The octanoyl group in This compound provides a balance between hydrophilicity and lipophilicity, making it unique in its ability to interact with both aqueous and lipid environments .

Properties

Molecular Formula

C96H157N23O23

Molecular Weight

2001.4 g/mol

IUPAC Name

[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(octanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl] 2-(methylamino)acetate

InChI

InChI=1S/C96H157N23O23/c1-11-12-13-14-15-34-78(124)103-42-25-21-32-67(86(131)109-65(83(101)128)29-18-22-39-97)111-87(132)66(30-19-23-40-98)110-88(133)68(31-20-24-41-99)112-94(139)75-33-26-43-119(75)80(126)52-106-85(130)69(44-55(2)3)113-89(134)70(45-56(4)5)114-91(136)72(47-60-35-37-62(122)38-36-60)108-79(125)51-105-84(129)58(8)107-93(138)74(54-120)117-92(137)73(49-77(100)123)115-90(135)71(46-57(6)7)116-96(141)82(59(9)121)118-95(140)76(142-81(127)53-102-10)48-61-50-104-64-28-17-16-27-63(61)64/h16-17,27-28,35-38,50,55-59,65-76,82,102,104,120-122H,11-15,18-26,29-34,39-49,51-54,97-99H2,1-10H3,(H2,100,123)(H2,101,128)(H,103,124)(H,105,129)(H,106,130)(H,107,138)(H,108,125)(H,109,131)(H,110,133)(H,111,132)(H,112,139)(H,113,134)(H,114,136)(H,115,135)(H,116,141)(H,117,137)(H,118,140)/t58-,59+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-/m0/s1

InChI Key

XODIEYZRWNAUJL-MBNUXEJASA-N

Isomeric SMILES

CCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)OC(=O)CNC

Canonical SMILES

CCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)OC(=O)CNC

Origin of Product

United States

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